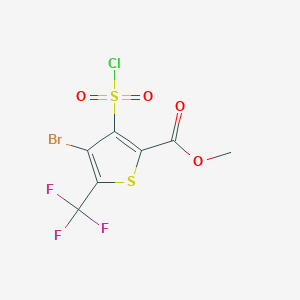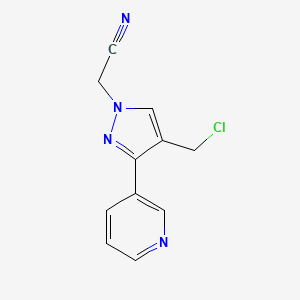
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
概要
説明
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, the pyrazole ring is substituted with a chloromethyl group at the 4-position and a pyridin-3-yl group at the 3-position. An acetonitrile group is also attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrazole and pyridine), a chloromethyl group (-CH2Cl), and an acetonitrile group (-CH2CN). The presence of nitrogen in the rings and the cyano group would result in regions of high electron density .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of reactions, including substitutions at the positions not occupied by the nitrogen atoms. The chloromethyl group could potentially be substituted with other groups in the presence of a suitable nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazole derivatives are stable compounds. The presence of the chloromethyl and acetonitrile groups might increase the reactivity of the compound .科学的研究の応用
Cytochrome P-450 IIE1 and Catalase in Oxidation
Studies have demonstrated the role of cytochrome P-450 IIE1 in the oxidation of acetonitrile to cyanide, highlighting the enzymatic pathways and potential toxicological implications of nitrile-containing compounds like 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. This research provides insights into the metabolic processes and potential risks associated with exposure to such chemicals (Feierman & Cederbaum, 1989).
Anti-Inflammatory and DNA Binding Properties
Research into Schiff bases and their palladium complexes, including those derived from pyridine and pyrazole derivatives, has shown significant anti-inflammatory activities and DNA binding properties. These findings suggest applications in the development of new therapeutic agents with anti-inflammatory effects and potential roles in modulating DNA interactions (Bhuvaneswari, Umadevi, & Vanajothi, 2020).
Radiosynthesis and Biological Evaluation
The synthesis and evaluation of radiolabeled compounds, including those based on pyrazole and pyrimidine derivatives, have applications in imaging and studying receptors such as the peripheral benzodiazepine receptor. This research is crucial for developing diagnostic tools and therapeutic agents targeting neurodegenerative disorders (Fookes et al., 2008).
Cytoprotective Effects
Compounds containing pyrazole and pyrimidine groups have been investigated for their cytoprotective effects, particularly in the context of gastric lesions and ulcers. This research contributes to the development of new drugs for the treatment of gastrointestinal disorders (Ikeda et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHVCQYKZHKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



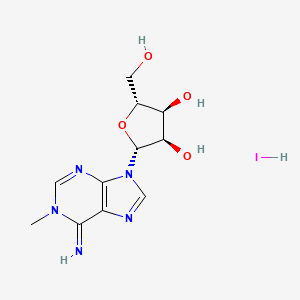
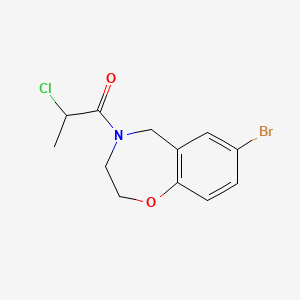
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
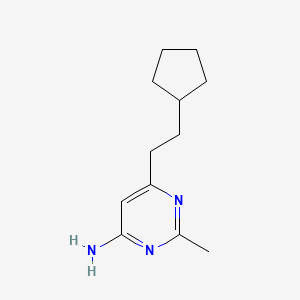
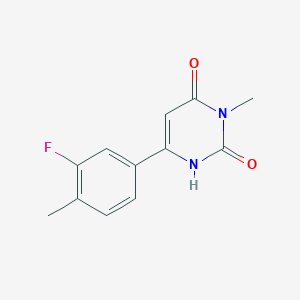
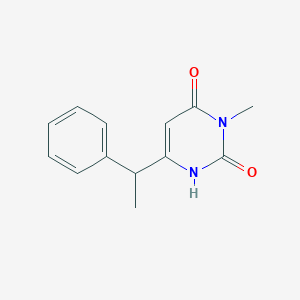

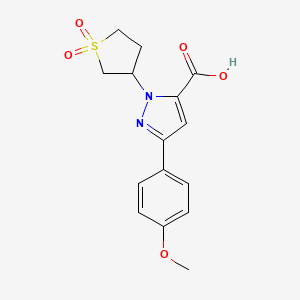
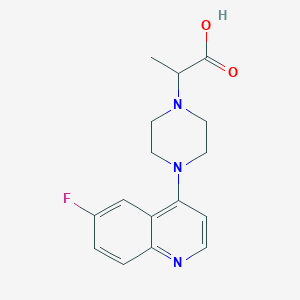
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

